molecular formula C4H8BrOP B13511027 1-Bromo-1lambda5-phospholan-1-one

1-Bromo-1lambda5-phospholan-1-one

Cat. No.: B13511027
M. Wt: 182.98 g/mol
InChI Key: PCLHOYNKRNBIBN-UHFFFAOYSA-N
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Description

1-Bromo-1lambda5-phospholan-1-one is a chemical compound with the molecular formula C4H8BrOP. It is a brominated phospholane oxide, characterized by the presence of a bromine atom attached to a phospholane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-1lambda5-phospholan-1-one can be synthesized through several methods. One common approach involves the bromination of phospholane oxide. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4). The reaction is usually carried out at low temperatures to control the reactivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common. Additionally, purification steps like distillation or recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1lambda5-phospholan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phospholane derivatives, phospholane oxides, and reduced phospholane compounds .

Scientific Research Applications

1-Bromo-1lambda5-phospholan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-1lambda5-phospholan-1-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the phospholane ring can undergo nucleophilic attack. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1lambda5-phospholan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-Iodo-1lambda5-phospholan-1-one: Contains an iodine atom instead of bromine.

    1-Fluoro-1lambda5-phospholan-1-one: Features a fluorine atom in place of bromine.

Uniqueness

1-Bromo-1lambda5-phospholan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

Properties

Molecular Formula

C4H8BrOP

Molecular Weight

182.98 g/mol

IUPAC Name

1-bromo-1λ5-phospholane 1-oxide

InChI

InChI=1S/C4H8BrOP/c5-7(6)3-1-2-4-7/h1-4H2

InChI Key

PCLHOYNKRNBIBN-UHFFFAOYSA-N

Canonical SMILES

C1CCP(=O)(C1)Br

Origin of Product

United States

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